Jak3-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

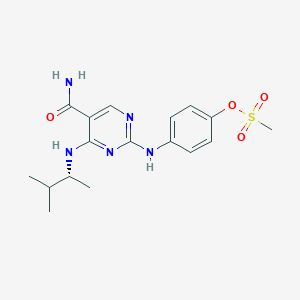

Structure

3D Structure

Properties

Molecular Formula |

C17H23N5O4S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[4-[[5-carbamoyl-4-[[(2R)-3-methylbutan-2-yl]amino]pyrimidin-2-yl]amino]phenyl] methanesulfonate |

InChI |

InChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1 |

InChI Key |

PPLPVIMTEDXJNJ-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C(C)C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |

Canonical SMILES |

CC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Jak3-IN-9: A Selective Covalent Inhibitor of Janus Kinase 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in a myriad of cellular processes including immunity, proliferation, differentiation, and apoptosis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, as selective inhibition of JAK3 is predicted to have a more favorable safety profile compared to pan-JAK inhibitors.

Jak3-IN-9 is a potent and selective covalent inhibitor of JAK3. Its discovery represents a significant advancement in the development of targeted therapies for JAK3-mediated pathologies. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound.

Discovery of this compound

The discovery of this compound stemmed from a structure-based drug design approach aimed at exploiting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not found in other JAK family members. This cysteine residue provides an anchor point for the development of covalent inhibitors, which can offer increased potency and duration of action.

The design strategy began with a known pyrimidine-based inhibitor scaffold. Through iterative medicinal chemistry efforts, a series of 2,4-substituted pyrimidine derivatives were synthesized and screened for their ability to inhibit JAK3. This led to the identification of this compound (also referred to as compound 9 in initial publications), which demonstrated high potency and selectivity for JAK3. The covalent binding of this compound to Cys909 was confirmed by co-crystallization studies, which revealed the precise molecular interactions within the kinase domain.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process. The following is a detailed description of the synthetic route.

Scheme 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-(4-amino-3-acetylphenyl)acrylamide (Intermediate 3)

-

Acrylation of 1-(3-aminophenyl)ethan-1-one: To a solution of 1-(3-aminophenyl)ethan-1-one in dichloromethane (DCM) and triethylamine (Et3N) at 0 °C, acryloyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion to yield N-(3-acetylphenyl)acrylamide (Intermediate 1).

-

Nitration: Intermediate 1 is then subjected to nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the position ortho to the acetyl group, yielding N-(3-acetyl-4-nitrophenyl)acrylamide (Intermediate 2).

-

Reduction of the Nitro Group: The nitro group of Intermediate 2 is reduced to an amino group using iron powder and ammonium chloride (NH4Cl) in a mixture of ethanol and water under reflux conditions to afford N-(4-amino-3-acetylphenyl)acrylamide (Intermediate 3).

Step 2: Synthesis of this compound

-

Nucleophilic Aromatic Substitution: Intermediate 3 is reacted with 2,4-dichloro-5-pyrimidinecarboxaldehyde in the presence of N,N-diisopropylethylamine (DIPEA) in n-butanol at 100 °C. This results in the selective displacement of the chlorine atom at the 4-position of the pyrimidine ring to give N-(4-((2-chloro-5-formylpyrimidin-4-yl)amino)-3-acetylphenyl)acrylamide (Intermediate 4).

-

Final Step - Morpholine Addition: Intermediate 4 is then treated with morpholine in dimethylformamide (DMF) at 80 °C. The morpholine displaces the remaining chlorine atom at the 2-position of the pyrimidine ring to yield the final product, this compound. The product is then purified by column chromatography.

Biological Activity and Characterization

The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo assays.

Quantitative Data

| Parameter | Value | Assay Conditions |

| JAK3 IC50 | 4.8 nM | Z'-lyte™ Kinase Assay |

| JAK1 IC50 | > 1000 nM | Z'-lyte™ Kinase Assay |

| JAK2 IC50 | > 1000 nM | Z'-lyte™ Kinase Assay |

| TYK2 IC50 | > 1000 nM | Z'-lyte™ Kinase Assay |

| Ba/F3-TEL-JAK3 IC50 | 69 nM | Cellular Proliferation Assay |

| Ba/F3-TEL-JAK1 IC50 | > 3000 nM | Cellular Proliferation Assay |

| Ba/F3-TEL-JAK2 IC50 | > 3000 nM | Cellular Proliferation Assay |

| Oral Bioavailability (Mouse) | 35% | Pharmacokinetic Study |

| Plasma Half-life (Mouse) | 2.5 hours | Pharmacokinetic Study |

Experimental Protocols

1. JAK3 Enzymatic Assay (Z'-lyte™ Kinase Assay)

This assay is used to determine the in vitro potency of this compound against the isolated JAK3 enzyme.

-

Principle: The Z'-lyte™ assay is a fluorescence resonance energy transfer (FRET)-based assay. A peptide substrate is labeled with two different fluorophores. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the two fluorophores and disrupting FRET. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation.

-

Procedure:

-

Recombinant human JAK3 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

A development reagent containing the protease is added to stop the kinase reaction and initiate the cleavage reaction.

-

After incubation, the fluorescence is read on a plate reader, and the IC50 value is calculated from the dose-response curve.

-

2. Ba/F3 Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit JAK3-dependent cell growth.

-

Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be genetically engineered to express a constitutively active form of a kinase, such as a TEL-JAK3 fusion protein, which renders them independent of IL-3. The proliferation of these engineered cells is then dependent on the activity of the expressed kinase.

-

Procedure:

-

Ba/F3 cells stably expressing the TEL-JAK3 fusion protein are seeded in 96-well plates in the absence of IL-3.

-

This compound is added at various concentrations.

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

-

3. In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

-

Procedure:

-

A cohort of mice is administered this compound either orally (p.o.) or intravenously (i.v.) at a specific dose.

-

Blood samples are collected at various time points after administration.

-

The concentration of this compound in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time profile. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK3 signaling pathway and the general experimental workflow for the characterization of this compound.

Caption: The JAK3/STAT signaling pathway and the inhibitory action of this compound.

Jak3-IN-9: A Technical Guide on its Role and Mechanism in T-Cell and NK-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jak3-IN-9, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). It details the inhibitor's mechanism of action, its impact on critical signaling pathways in T-cells and Natural Killer (NK) cells, and the experimental methodologies used for its characterization.

Introduction to JAK3 in Immune Cell Signaling

The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for cytokine-mediated signaling.[1] While JAK1 and JAK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic and lymphoid cells.[2][3] This restricted expression pattern makes JAK3 a highly attractive therapeutic target for immune-mediated diseases and T-cell malignancies.[2][4]

In T-cells and NK-cells, JAK3 plays an essential role in signaling cascades initiated by cytokines that utilize the common gamma chain (γc) receptor subunit.[4][5] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6][7] Upon cytokine binding, JAK3, which associates with the γc subunit, and JAK1, which pairs with the cytokine-specific receptor chain, are brought into proximity, leading to their activation through trans-phosphorylation.[4][6] Activated JAKs then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, but also STAT1 and STAT3.[6][7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes crucial for lymphocyte development, proliferation, differentiation, and function.[4][8] The critical role of this pathway is underscored by the fact that loss-of-function mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), characterized by a lack of T-cells and NK-cells.[4][8]

This compound: A Selective Covalent Inhibitor

This compound (also referred to as Compound 9 in associated literature) is a 2,4-substituted pyrimidine-based inhibitor designed to selectively target JAK3.[5] Its high selectivity is achieved by exploiting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is absent in other JAK family members.[5][9] this compound forms a covalent bond with this cysteine, leading to potent and specific inhibition.[5] A co-crystal structure of JAK3 in complex with the inhibitor confirms this covalent interaction.[5] This covalent mechanism differentiates it from many ATP-competitive inhibitors and contributes to its high selectivity over other kinases.[2][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The data below summarizes its inhibitory activity against JAK family members and other kinases, as well as its effect on JAK3-dependent cell proliferation.

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK3) |

|---|---|---|

| JAK3 | 4.8 | - |

| JAK1 | 896 | > 186x |

| JAK2 | 1050 | > 218x |

| TYK2 | > 10000 | > 2083x |

| FLT3 | 13 | ~2.7x |

| TXK | 36 | ~7.5x |

| TTK | 49 | ~10.2x |

| EGFR (WT) | 409 | > 85x |

| BTK | 794 | > 165x |

| ITK | 1070 | > 222x |

Data sourced from enzymatic assays.[5]

Table 2: Cellular Activity of this compound in Ba/F3 Cells

| Cell Line | Driving Kinase | IC50 (nM) |

|---|---|---|

| TEL-JAK3 Ba/F3 | JAK3 | 69 |

| TEL-JAK1 Ba/F3 | JAK1 | > 3000 |

| TEL-JAK2 Ba/F3 | JAK2 | > 3000 |

| TYK2E957D Ba/F3 | TYK2 | > 3000 |

Ba/F3 is a murine pro-B cell line whose growth is made dependent on the activity of a specific constitutively activated kinase.[5]

Impact on T-Cell and NK-Cell Signaling Pathways

By potently and selectively inhibiting JAK3, this compound effectively blocks the signaling cascade downstream of γc-family cytokines in T-cells and NK-cells.

-

Inhibition of STAT Phosphorylation: The primary mechanism by which this compound disrupts signaling is by preventing the phosphorylation and subsequent activation of STAT proteins. In T-cells stimulated with IL-2, which signals through the JAK1/JAK3 pair, this compound would be expected to inhibit STAT5 phosphorylation.[7] Similarly, in NK-cells, where IL-2, IL-15, and IL-21 are crucial for development, activation, and proliferation, this compound blocks these functions by inhibiting the JAK3/STAT pathway.[10][11]

-

Functional Consequences: The blockade of JAK3-STAT signaling leads to the suppression of lymphocyte proliferation and function.[12] For T-cells, this means an inhibition of IL-2-driven proliferation and cytokine secretion.[2][12] For NK-cells, which depend on γc cytokines for their development and cytotoxic activity, JAK3 inhibition can lead to a reduction in NK-cell numbers and impaired function.[6][8] This is supported by in vivo studies where the administration of a JAK3 inhibitor led to a marked depletion of NK cell subsets.[13]

Below is a diagram illustrating the canonical JAK/STAT pathway in T-cells and NK-cells and the point of intervention by this compound.

Caption: JAK/STAT signaling pathway in T/NK cells and inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and cellular assays.

A. In Vitro Kinase Assay (Biochemical Potency)

-

Objective: To determine the direct inhibitory activity (IC50) of this compound against purified kinase enzymes.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK3 enzyme and a generic tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.[1]

-

Inhibitor Titration: this compound is serially diluted to create a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor. Reactions are typically run at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The amount of ATP remaining after the reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® Max assay. The light output is inversely correlated with kinase activity.

-

Data Analysis: Luminescence data is plotted against inhibitor concentration, and a non-linear regression analysis is used to calculate the IC50 value. Selectivity is determined by performing the same assay with other purified kinases (JAK1, JAK2, TYK2, etc.).[5]

-

B. Cellular Proliferation Assay (Cellular Potency)

-

Objective: To assess the ability of this compound to inhibit the proliferation of cells that are dependent on JAK3 activity for survival and growth.

-

Methodology:

-

Cell Line: The murine pro-B cell line Ba/F3 is commonly used.[5][14] These cells are dependent on IL-3 for growth but can be genetically engineered to express a constitutively active fusion protein, such as TEL-JAK3, which makes their proliferation dependent on JAK3 kinase activity and independent of IL-3.[5]

-

Cell Seeding: TEL-JAK3 transformed Ba/F3 cells are seeded into 96-well plates in the absence of IL-3.

-

Inhibitor Treatment: Cells are treated with a serial dilution of this compound and incubated for a period of 48-72 hours.

-

Viability Measurement: Cell viability is measured using a colorimetric assay (e.g., WST-8 or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Viability data is normalized to a vehicle control (DMSO) and plotted against inhibitor concentration to determine the cellular IC50 value.[5] To confirm selectivity, the assay is repeated using Ba/F3 cells dependent on other kinases (e.g., TEL-JAK1, TEL-JAK2).[5]

-

C. Western Blot for STAT Phosphorylation

-

Objective: To directly measure the effect of this compound on the phosphorylation of downstream signaling molecules (STATs) in a cellular context.

-

Methodology:

-

Cell Culture and Stimulation: An IL-2-dependent T-cell line (e.g., Kit225) or primary NK cells are cultured.[2][10] The cells are often starved of cytokines for a period before the experiment.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.

-

Cytokine Stimulation: Cells are stimulated with a relevant γc cytokine (e.g., IL-2 or IL-15) for a short period (e.g., 15-30 minutes) to induce JAK/STAT signaling.

-

Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. The band intensities for p-STAT5 are quantified and normalized to total STAT5 to determine the dose-dependent inhibition of STAT phosphorylation.[10]

-

The workflow for evaluating a selective JAK3 inhibitor is depicted below.

Caption: Experimental workflow for the characterization of a JAK3 inhibitor.

Conclusion

This compound is a highly valuable chemical probe for interrogating the specific functions of JAK3 in immune cell biology. Its covalent mechanism of action provides exceptional selectivity over other JAK family members, allowing for the precise dissection of JAK3-dependent signaling pathways in T-cells and NK-cells. The data clearly demonstrates its ability to potently inhibit JAK3 at both the biochemical and cellular levels, leading to the blockade of STAT phosphorylation and the suppression of lymphocyte proliferation. This makes this compound an essential tool for researchers in immunology and drug development who are focused on the therapeutic potential of targeting the JAK/STAT pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | JAK/STAT Cytokine Signaling at the Crossroad of NK Cell Development and Maturation [frontiersin.org]

- 7. Targeting Janus tyrosine kinase 3 (JAK3) with an inhibitor induces secretion of TGF-β by CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | STATs in NK-Cells: The Good, the Bad, and the Ugly [frontiersin.org]

- 9. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]

- 14. In vitro and in vivo modelling of mutant JAK3/STAT5 signaling in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of a JAK3 Inhibitor: A Technical Overview

Disclaimer: Information regarding a specific inhibitor designated "Jak3-IN-9" is not publicly available. This guide, therefore, presents a comprehensive overview of the selectivity profile for a representative potent and selective Janus Kinase 3 (JAK3) inhibitor, using publicly available data and methodologies to illustrate the required technical depth for researchers, scientists, and drug development professionals.

Introduction to JAK3 Inhibition

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[3] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[1]

JAK3 uniquely associates with the common gamma chain (γc) of cytokine receptors for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[3] This restricted expression and specific function make JAK3 an attractive therapeutic target for autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, as selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with fewer side effects compared to broader-spectrum JAK inhibitors.[3]

This document provides an in-depth technical guide on the selectivity profile of a representative JAK3 inhibitor against the other members of the JAK family: JAK1, JAK2, and TYK2.

Selectivity Profile: Quantitative Analysis

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the compound required to inhibit 50% of the target enzyme's activity. A highly selective JAK3 inhibitor will demonstrate a significantly lower IC50 value for JAK3 compared to the other JAK family members.

For the purpose of this guide, we will use data from a known selective inhibitor to illustrate a typical selectivity profile.

| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK3) |

| JAK3 | 22.86 | 1x |

| JAK1 | >10,000 | >437x |

| JAK2 | >10,000 | >437x |

| TYK2 | >10,000 | >437x |

| Table 1: Representative selectivity profile of a potent JAK3 inhibitor against JAK family kinases. Data is illustrative and based on compounds described in the literature.[4] |

Experimental Protocols

The determination of kinase inhibition and selectivity is paramount in drug discovery. Below is a detailed methodology for a common in vitro kinase assay used to generate IC50 values.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to measure the enzymatic activity of a purified kinase and the inhibitory effect of a compound. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5]

Objective: To determine the IC50 value of an inhibitor against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase substrate (e.g., a synthetic polypeptide like Poly(Glu, Tyr) 4:1).[5]

-

Adenosine triphosphate (ATP).

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5]

-

Test inhibitor (e.g., this compound) at various concentrations.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

96-well or 384-well assay plates.

-

Luminometer.

Procedure:

-

Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and substrate to their optimal concentrations in Kinase Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of the test inhibitor. A common starting concentration is 10 µM.

-

Kinase Reaction:

-

Add the diluted inhibitor solution to the wells of the assay plate.

-

Add the kinase enzyme to each well (except for negative controls).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[5]

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.

-

Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5]

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[5]

-

-

Data Acquisition: Record the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data relative to the positive control (enzyme activity without inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in kinase inhibitor evaluation.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[1]

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. scilit.com [scilit.com]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.de [promega.de]

An In-depth Technical Guide to the Covalent Binding of a Selective Inhibitor to the Cys909 Residue of Janus Kinase 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, characterization, and experimental protocols associated with the covalent inhibition of Janus Kinase 3 (JAK3) by targeting its unique Cys909 residue. As the initial query for "Jak3-IN-9" did not yield a specific publicly documented molecule, this guide will utilize a well-characterized and published covalent JAK3 inhibitor, referred to as Compound 9 in the study by Tan, L. et al. (2015), as a representative example. This molecule exemplifies the principles of designing selective, covalent inhibitors for JAK3.

Executive Summary

Janus Kinase 3 (JAK3) is a critical mediator of cytokine signaling in the immune system, making it a prime therapeutic target for autoimmune diseases and certain hematological malignancies. A key strategy for achieving selectivity for JAK3 over other highly homologous JAK family members (JAK1, JAK2, and TYK2) is the targeting of a unique cysteine residue (Cys909) in its ATP-binding site. Other JAK family members possess a serine at the analogous position. This guide details the covalent binding mechanism of a representative pyrimidine-based inhibitor, Compound 9, to Cys909. It includes a summary of its inhibitory potency, the signaling pathways it modulates, and detailed protocols for the key experiments used to characterize this interaction.

The JAK3 Signaling Pathway and the Rationale for Covalent Inhibition

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for immunity and hematopoiesis.[1] JAK3 is distinguished by its restricted expression to hematopoietic cells and its essential role in signaling through cytokine receptors that contain the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2]

Upon cytokine binding, receptor dimerization brings JAK3 and its partner kinase (typically JAK1) into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene transcription. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders.

The high degree of conservation in the ATP-binding pockets of JAK family members presents a significant challenge for the development of selective inhibitors.[2] However, the presence of a cysteine at position 909 in JAK3 provides a unique opportunity for the design of covalent inhibitors that form a permanent bond with the kinase, thereby achieving high selectivity and potency.[2]

Caption: The JAK3/STAT signaling pathway and the point of inhibition by a covalent inhibitor.

Covalent Binding Mechanism to Cys909

The selective inhibition of JAK3 by compounds like Compound 9 is achieved through a targeted covalent reaction. These inhibitors typically possess an electrophilic "warhead," such as an acrylamide group, which is designed to react with the nucleophilic thiol group of the Cys909 residue in the ATP-binding pocket of JAK3.

Caption: Mechanism of covalent bond formation between the inhibitor and JAK3.

This Michael addition reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition of its kinase activity. Because other JAK family members have a serine at this position, which is a much weaker nucleophile, the inhibitor does not form a covalent bond with them, thus conferring a high degree of selectivity for JAK3.

Quantitative Data

The efficacy and selectivity of covalent JAK3 inhibitors are quantified through various biochemical and cellular assays. The following tables summarize the data for the representative Compound 9 and other relevant covalent inhibitors.

Table 1: Inhibitory Potency of Compound 9

| Assay Type | Target | IC50 (nM) | Reference |

| Cellular Proliferation | JAK3-dependent Ba/F3 cells | 69 | Tan, L. et al. (2015) |

| Biochemical | JAK1 | 896 | Tan, L. et al. (2015) |

| Biochemical | JAK2 | 1050 | Tan, L. et al. (2015) |

| Biochemical | TYK2 | >10000 | Tan, L. et al. (2015) |

| Biochemical | FLT3 | 13 | Tan, L. et al. (2015) |

| Biochemical | BTK | 794 | Tan, L. et al. (2015) |

| Biochemical | ITK | 1070 | Tan, L. et al. (2015) |

Table 2: Comparison of Covalent JAK3 Inhibitors

| Compound | JAK3 IC50 (nM) | Selectivity Profile | Reference |

| Compound 9 | 69 (cellular) | Highly selective over JAK1, JAK2, TYK2 | Tan, L. et al. (2015) |

| Ritlecitinib | 33.1 (biochemical) | Irreversible inhibitor of JAK3 and TEC family kinases | Various Sources |

| Compound III-4 | 57 (biochemical) | Highly selective over other JAKs and Cys909 kinome members | Guan, Y. et al. (2017) |

Experimental Protocols

The characterization of covalent JAK3 inhibitors involves a series of key experiments to determine their potency, selectivity, and mechanism of action.

Caption: A typical experimental workflow for characterizing covalent JAK3 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the inhibitor against JAK3 and other kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK3 kinase domain

-

Fluorescently labeled peptide substrate

-

ATP

-

Test inhibitor (e.g., Compound 9) at various concentrations

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT)

-

Microplates (e.g., 384-well)

-

Plate reader capable of fluorescence detection (e.g., for Z'-lyte or LanthaScreen assays)

-

-

Procedure:

-

Prepare a serial dilution of the inhibitor in DMSO.

-

Add the inhibitor dilutions and controls (DMSO vehicle) to the microplate wells.

-

Add the recombinant JAK3 enzyme to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ba/F3 Cell Proliferation Assay

Objective: To assess the cellular potency and selectivity of the inhibitor in a JAK3-dependent cellular context.

Methodology:

-

Cell Lines:

-

Ba/F3 cells engineered to be dependent on JAK3 signaling for proliferation (e.g., by expressing a constitutively active TEL-JAK3 fusion protein).

-

Parental Ba/F3 cells (dependent on IL-3 for proliferation) as a control for general cytotoxicity.

-

Ba/F3 cells dependent on other JAKs (e.g., JAK1 or JAK2) for selectivity assessment.

-

-

Procedure:

-

Culture the Ba/F3 cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS). For parental cells, supplement with IL-3.

-

Plate the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Add serial dilutions of the inhibitor to the wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Assess cell viability using a suitable reagent (e.g., CellTiter-Glo, which measures ATP levels).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value by non-linear regression analysis.

-

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To directly confirm the covalent binding of the inhibitor to the Cys909 residue of JAK3.

Methodology:

-

Sample Preparation:

-

Incubate recombinant JAK3 protein with a molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction.

-

Denature the protein and reduce and alkylate the cysteine residues (except for the one protected by the covalent inhibitor).

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Search the MS/MS data against the amino acid sequence of JAK3, including a modification on Cys909 corresponding to the mass of the inhibitor.

-

The identification of the peptide containing Cys909 with the expected mass shift confirms the covalent binding event.

-

Western Blot Analysis of JAK/STAT Signaling

Objective: To demonstrate that the inhibitor blocks the JAK3 signaling cascade in cells.

Methodology:

-

Cell Treatment and Lysis:

-

Culture a JAK3-dependent cell line (e.g., human T-cells) and starve them of serum overnight.

-

Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

-

Stimulate the cells with a relevant cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to activate the JAK3 pathway.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated JAK3 (p-JAK3) and phosphorylated STAT5 (p-STAT5).

-

Also, probe separate blots with antibodies for total JAK3 and total STAT5 to serve as loading controls.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blots. A dose-dependent decrease in the levels of p-JAK3 and p-STAT5 with inhibitor treatment indicates effective target engagement and pathway inhibition.

-

Conclusion

The targeting of the unique Cys909 residue in JAK3 represents a highly successful strategy for the development of selective and potent kinase inhibitors. As exemplified by Compound 9, these covalent inhibitors can effectively block JAK3-mediated signaling in both biochemical and cellular contexts. The experimental protocols detailed in this guide provide a robust framework for the characterization of such compounds, from initial potency determination to the confirmation of their covalent binding mechanism and their effects on intracellular signaling pathways. This in-depth understanding is crucial for the continued development of next-generation immunomodulatory therapies.

References

An In-depth Technical Guide to the Regulation of Cytokine Receptor Signaling by Selective JAK3 Inhibition

Disclaimer: The specific compound "Jak3-IN-9" is not widely documented in publicly available scientific literature. This guide will therefore focus on the well-characterized, selective, and irreversible Janus Kinase 3 (JAK3) inhibitor, Ritlecitinib (PF-06651600) , as a representative molecule to discuss the core topic. Data from other relevant selective inhibitors may also be presented for comparative purposes.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases essential for transducing signals from cytokine and growth factor receptors. This family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, playing a crucial role in lymphoid development and immune function. Specifically, JAK3 associates with the common gamma chain (γc), a subunit shared by the receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, as selective inhibition could minimize off-target effects associated with broader JAK inhibition.

This technical guide provides an in-depth overview of the regulation of cytokine receptor signaling by selective, irreversible JAK3 inhibitors, with a focus on Ritlecitinib (PF-06651600). We will delve into the mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.

Mechanism of Action: Covalent Inhibition of JAK3

Ritlecitinib (PF-06651600) achieves its high selectivity for JAK3 through a covalent, irreversible interaction with a unique cysteine residue (Cys-909) located in the ATP-binding site of the JAK3 kinase domain[1]. This cysteine is replaced by a serine in other JAK family members, providing a structural basis for selective targeting. By forming a covalent bond, Ritlecitinib permanently blocks the ATP-binding pocket, thereby inhibiting the kinase activity of JAK3.

The inhibition of JAK3 disrupts the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway. Upon cytokine binding to a γc-family receptor, JAK1 (associated with the other receptor subunit) and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. By inhibiting JAK3, Ritlecitinib prevents the phosphorylation and activation of downstream STAT proteins, thus blocking the signaling cascade initiated by γc-family cytokines.

Quantitative Data Presentation

The efficacy and selectivity of JAK3 inhibitors are determined through a series of in vitro and cellular assays. The following tables summarize the quantitative data for Ritlecitinib (PF-06651600) and another selective covalent inhibitor, Compound 9.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK3 | Reference |

| Ritlecitinib (PF-06651600) | JAK3 | 33.1 | - | [2][3] |

| JAK1 | >10,000 | >302-fold | [2][3] | |

| JAK2 | >10,000 | >302-fold | [2][3] | |

| TYK2 | >10,000 | >302-fold | [2][3] | |

| Compound 9 | JAK3 | 4.8 | - | [4][5] |

| JAK1 | 896 | 187-fold | [5] | |

| JAK2 | 1050 | 219-fold | [5] | |

| TYK2 | >10,000 | >2083-fold | [6] |

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

| Compound | Cytokine Stimulant | Downstream Target | IC50 (nM) | Reference |

| Ritlecitinib (PF-06651600) | IL-2 | pSTAT5 | 244 | [2][7] |

| IL-4 | pSTAT6 | 340 | [7][8] | |

| IL-7 | pSTAT5 | 407 | [2][7] | |

| IL-15 | pSTAT5 | 266 | [2][7] | |

| IL-21 | pSTAT3 | 355 | [2][7] |

pSTAT refers to the phosphorylated form of the STAT protein.

Table 3: Selectivity Profile of Ritlecitinib Against TEC Family Kinases

Ritlecitinib also inhibits members of the TEC family of kinases, which share a cysteine at the equivalent position to Cys-909 in JAK3[1][9]. This dual activity may contribute to its therapeutic effects[1].

| Target Kinase | Activity | Reference |

| BTK | Inhibited | [1] |

| BMX | Inhibited | [1] |

| ITK | Inhibited | [1] |

| RLK | Inhibited | [1] |

| TEC | Inhibited | [1] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for key experiments used to characterize JAK3 inhibitors.

This assay quantifies the enzymatic activity of purified JAK3 by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10].

-

Dilute purified recombinant human JAK3 enzyme and the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the 1x Kinase Buffer.

-

Prepare a solution of ATP at a concentration close to its Km for JAK3 (e.g., 10 µM).

-

Prepare serial dilutions of the test inhibitor (e.g., Ritlecitinib) in DMSO, followed by a further dilution in Kinase Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of the diluted JAK3 enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole cells.

Methodology:

-

Cell Handling:

-

Use human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1).

-

Pre-treat the cells with serial dilutions of the inhibitor (or DMSO control) for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Stimulate the cells with a specific γc-family cytokine (e.g., IL-2, IL-15) at a predetermined optimal concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Immediately fix the cells by adding a formaldehyde-based fixation buffer.

-

Permeabilize the cells by adding a methanol-based or saponin-based permeabilization buffer to allow antibody access to intracellular proteins.

-

-

Immunostaining:

-

Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5-Alexa Fluor 647).

-

Co-stain with antibodies for cell surface markers (e.g., CD3, CD4) to identify specific cell populations if using PBMCs.

-

-

Data Acquisition:

-

Acquire data using a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in the cell population of interest.

-

-

Data Analysis:

-

Gate on the target cell population and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

-

Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

-

Determine the cellular IC50 value.

-

This assay assesses the inhibitor's effect on cell proliferation that is dependent on specific JAK signaling pathways. Ba/F3, a murine pro-B cell line, can be engineered to depend on specific cytokine signaling pathways for survival and proliferation.

Methodology:

-

Cell Line Engineering:

-

Use Ba/F3 cells engineered to express the human IL-2 receptor complex, making their proliferation dependent on the IL-2/JAK3/STAT5 pathway.

-

As a control for selectivity, use other Ba/F3 cell lines where proliferation is driven by other JAKs (e.g., an IL-3 dependent line for JAK2).

-

-

Assay Setup:

-

Wash cells to remove any residual growth factors and resuspend in cytokine-free medium.

-

Plate the cells in 96-well plates.

-

Add serial dilutions of the inhibitor.

-

Add the appropriate cytokine (e.g., IL-2) to stimulate proliferation.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

-

Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (which measures ATP content) or resazurin.

-

Incubate as required by the reagent manufacturer.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each inhibitor concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Conclusion

Selective JAK3 inhibitors like Ritlecitinib (PF-06651600) represent a targeted approach to modulating cytokine receptor signaling for the treatment of autoimmune and inflammatory conditions. Their mechanism, which relies on the covalent modification of a unique cysteine residue in the JAK3 active site, allows for high selectivity over other JAK family members, potentially leading to an improved safety profile. The characterization of such inhibitors requires a suite of robust in vitro and cellular assays to quantify their potency, selectivity, and functional effects on signaling pathways. The data and protocols presented in this guide provide a comprehensive technical framework for researchers and drug development professionals working in this promising area of immunology and pharmacology.

References

- 1. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.de [promega.de]

The Structure-Activity Relationship of Jak3-IN-9: A Covalent Inhibitor Targeting Autoimmune and T-Cell Malignancies

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the selective covalent Janus kinase 3 (JAK3) inhibitor, Jak3-IN-9. Janus kinases are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[1][2] While most JAKs are widely expressed, JAK3 expression is primarily restricted to the hematopoietic lineage, playing a vital role in the development and function of lymphocytes such as T-cells and NK-cells.[1][3] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and T-cell malignancies, with the potential for fewer side effects compared to pan-JAK inhibitors.[1][3]

This compound is part of a class of irreversible inhibitors designed to covalently bind to a specific cysteine residue (Cys909) within the ATP-binding site of JAK3.[2][4] This guide will detail the SAR studies that led to its development, present its mechanism of action, and provide the experimental protocols used to characterize its potency and selectivity.

The JAK/STAT Signaling Pathway and Point of Intervention

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[5][6] The process begins when a cytokine binds to its specific receptor on the cell surface.[7] This binding event brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[5] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[5][7] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate gene expression.[3][7] this compound exerts its effect by inhibiting the kinase activity of JAK3, thereby blocking this entire downstream signaling cascade.

Structure-Activity Relationship (SAR) Studies

The development of this compound was based on the modification of a pyrimidine scaffold aimed at targeting the Cys909 residue present in JAK3, which is analogous to the Cys797 in EGFR targeted by some covalent inhibitors. The core insight was that subtle modifications to the linker between the pyrimidine core and the acrylamide warhead could dramatically alter potency and selectivity.

The key discovery was that replacing an ether linkage with an aminomethylene (-NHCH2-) linkage resulted in a significant improvement in JAK3 inhibition.[8] This modification led to the identification of compound 9 (herein referred to as this compound), which demonstrated potent enzymatic inhibition of JAK3 with an IC50 of 4.8 nM.[8]

| Compound | R Group Modification | Linker (X) | JAK3 IC50 (nM)[8] | EGFRT790M IC50 (nM)[8] |

| 8 | H | -O- | 150 (Kd) | 8 (cell IC50) |

| This compound | H | -NHCH2- | 4.8 | >1000 |

| 10 | H | -N(Me)CH2- | 19.3 | >1000 |

| 11 | H | -CH2CH2- | 165 | >1000 |

| 12 | 4-morpholinyl | -NHCH2- | 12.3 | >1000 |

Table 1: SAR of this compound and Analogs. Data highlights the superior potency of the aminomethylene linker in this compound for JAK3 inhibition and its high selectivity over EGFRT790M.

Mechanism of Covalent Inhibition

This compound functions as an irreversible inhibitor by forming a covalent bond with the thiol group of the Cys909 residue in the ATP-binding pocket of JAK3. This is achieved through a Michael addition reaction, where the cysteine residue acts as a nucleophile attacking the β-carbon of the acrylamide "warhead" on the inhibitor. This covalent interaction permanently blocks the ATP-binding site, thus inactivating the enzyme. A co-crystal structure of JAK3 in complex with this compound confirmed this covalent interaction.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)

The enzymatic potency of this compound and its analogs was determined using a time-point Z'-Lyte™ kinase assay.

Objective: To measure the direct inhibitory effect of compounds on the enzymatic activity of purified JAK3 kinase.

Methodology:

-

Reagents: Purified recombinant JAK3 enzyme, ATP, a fluorescently-labeled peptide substrate, and the test compounds (e.g., this compound).

-

Procedure: a. The JAK3 enzyme is incubated with varying concentrations of the test compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. c. The reaction is allowed to proceed for a fixed period (e.g., 60 minutes) at room temperature. d. A development reagent is added to the wells. This reagent contains a protease that specifically cleaves the non-phosphorylated peptide substrate. e. Cleavage of the non-phosphorylated substrate disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the fluorescence emission ratio. Phosphorylated substrate is protected from cleavage.

-

Data Analysis: a. The fluorescence emission is read on a plate reader. b. The degree of phosphorylation is calculated based on the emission ratio, which is proportional to the amount of phosphorylated substrate. c. The percent inhibition is determined for each compound concentration relative to a DMSO control. d. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.

Cellular Proliferation Assay (Ba/F3 Cells)

The cellular activity and selectivity of the inhibitors were assessed using engineered Ba/F3 cell lines.

Objective: To determine the compound's ability to inhibit JAK3-dependent cell signaling and proliferation in a cellular context.

Methodology:

-

Cell Lines: Ba/F3 (a murine pro-B cell line) is engineered to be dependent on the signaling from a specific cytokine-receptor-JAK pathway for survival and proliferation (e.g., TEL-JAK3).

-

Procedure: a. Cells are seeded into 96-well plates in the appropriate growth medium. b. The cells are treated with a serial dilution of the test compound (e.g., this compound) or DMSO as a vehicle control. c. The plates are incubated for a period of 48-72 hours to allow for cell proliferation. d. A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of the number of viable cells.

-

Data Analysis: a. Luminescence is measured using a plate reader. b. The percentage of cell growth inhibition is calculated for each compound concentration relative to the DMSO control. c. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The SAR studies of the this compound series demonstrate that potent and selective covalent inhibition of JAK3 can be achieved through rational design. The key modification of replacing an ether with an aminomethylene linker in the scaffold was critical for enhancing potency against JAK3 while diminishing off-target effects on kinases like EGFR.[8] The resulting compound, this compound, is a highly potent and selective tool for the pharmacological interrogation of JAK3-dependent biology and serves as a valuable lead for the development of therapeutics for autoimmune disorders and certain cancers.[8]

References

- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Cell-Based Assay for STAT5 Phosphorylation Using Jak3-IN-9

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a critical role in cytokine signaling.[1][2] Upon cytokine binding, JAKs associated with the receptor chains are activated, leading to the phosphorylation of the receptor itself and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.[3][4]

JAK3 expression is primarily restricted to hematopoietic cells, where it exclusively associates with the common gamma chain (γc) of cytokine receptors.[4][5] This makes it essential for signaling by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the development, proliferation, and differentiation of lymphocytes.[2][4] This signaling cascade predominantly activates STAT5.[6][7] Due to its specific role in the immune system, JAK3 is an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[4][8]

Jak3-IN-9 is a small molecule inhibitor designed to target the ATP-binding site of Jak3, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably STAT5. This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation. The assay can be adapted for various detection methods, including flow cytometry and Western blotting, to determine the potency (e.g., IC50) of the inhibitor.

Signaling Pathway

Cytokines such as IL-2 bind to their receptors, leading to the activation of receptor-associated JAK1 and JAK3.[5][7] Activated JAK3 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for STAT5.[2] JAK3 subsequently phosphorylates the recruited STAT5, causing it to dimerize and translocate to the nucleus to initiate gene transcription.[6] this compound inhibits this pathway by blocking the kinase activity of JAK3, thus preventing STAT5 phosphorylation.

Figure 1. IL-2/Jak3/STAT5 signaling pathway and point of inhibition by this compound.

Data Presentation

The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50). This is achieved by measuring the level of phosphorylated STAT5 (pSTAT5) across a range of inhibitor concentrations. The results can be summarized in a table for clear comparison.

Table 1: Inhibitory Activity of this compound on IL-2-induced STAT5 Phosphorylation

| Compound | Cell Line | Stimulation | Detection Method | IC50 (nM) |

|---|---|---|---|---|

| This compound | CTLL-2 | IL-2 (10 ng/mL) | Flow Cytometry | User Data |

| This compound | NK-92 | IL-2 (10 ng/mL) | Western Blot | User Data |

| Reference Cmpd | CTLL-2 | IL-2 (10 ng/mL) | Flow Cytometry | User Data |

*User Data: Placeholder for experimental results.

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to measure the inhibition of IL-2-induced STAT5 phosphorylation by this compound using flow cytometry. A supplementary protocol for Western blot analysis is also included.

Figure 2. Experimental workflow for the pSTAT5 flow cytometry assay.

4.1. Materials and Reagents

-

Cell Line: IL-2 dependent murine T-cell line (e.g., CTLL-2) or human NK cell line (e.g., NK-92).

-

Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and recombinant human IL-2 (concentration as required for cell line maintenance, e.g., 100 U/mL for CTLL-2).

-

Stimulant: Recombinant human or murine IL-2 (carrier-free).[9]

-

Buffers:

-

Antibodies:

-

Primary Antibody: PE-conjugated anti-phospho-STAT5 (pY694) antibody.

-

Isotype Control: PE-conjugated mouse IgG1, κ Isotype Control.

-

-

Equipment:

-

96-well U-bottom plates

-

Flow cytometer

-

37°C, 5% CO2 incubator

-

Refrigerated centrifuge

-

4.2. Protocol for Flow Cytometry

This protocol is optimized for a 96-well plate format.

-

Cell Culture and Seeding:

-

Culture cells according to standard protocols. Ensure cells are in the logarithmic growth phase.

-

Wash cells twice with PBS to remove residual IL-2 from the culture medium.[10]

-

Resuspend cells in serum-free RPMI-1640 medium.

-

Seed 1-2 x 10^5 cells per well into a 96-well U-bottom plate.

-

-

Cytokine Starvation:

-

Incubate the plate at 37°C for 2-4 hours to reduce basal STAT5 phosphorylation.

-

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Add the diluted inhibitor to the appropriate wells.

-

Incubate at 37°C for 1-2 hours.

-

-

Cytokine Stimulation:

-

Prepare a 10X working stock of IL-2 in serum-free RPMI-1640. An effective final concentration is often 10-20 ng/mL.[11][12]

-

Add the IL-2 solution to all wells except the unstimulated control.

-

Incubate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically but is typically rapid.[10][11]

-

-

Fixation:

-

Stop the stimulation by immediately centrifuging the plate at 400 x g for 5 minutes at 4°C.

-

Discard the supernatant and add 100 µL of cold Fixation Buffer (e.g., 4% PFA) to each well.

-

Resuspend the cells and incubate for 10-15 minutes at room temperature.[10]

-

-

Permeabilization:

-

Centrifuge, discard the supernatant, and resuspend the cells in 200 µL of ice-cold 90% Methanol.[10]

-

Incubate on ice for 30 minutes.

-

-

Antibody Staining:

-

Wash the cells twice with 200 µL of FACS Buffer.

-

Resuspend the cell pellet in 50 µL of FACS Buffer containing the anti-pSTAT5 antibody (or isotype control) at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light.[10]

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with FACS Buffer.

-

Resuspend the cells in 200 µL of FACS Buffer for analysis.

-

Acquire data on a flow cytometer, measuring the PE signal (pSTAT5).

-

Calculate the percentage of inhibition for each concentration relative to the stimulated (DMSO) and unstimulated controls. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.

-

4.3. Supplementary Protocol: Western Blot Analysis

For an alternative detection method, cell lysates can be analyzed by Western blot.

-

Follow steps 1-4 of the main protocol, using larger culture vessels (e.g., 6-well plates) and a higher cell number (1-2 x 10^6 cells per condition).

-

Cell Lysis: After stimulation, place the plate on ice and immediately wash cells with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against pSTAT5 (pY694) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like β-actin.

-

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pSTAT5 to total STAT5 and determine the percent inhibition to calculate the IC50.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for a Selective JAK3 Inhibitor in a Mouse Model of Rheumatoid Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines that are pivotal in the pathogenesis of rheumatoid arthritis (RA), including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2][3] These cytokines are essential for the development, activation, and homeostasis of T-cells, which play a central role in the autoimmune response characteristic of RA.[1][4][5] Selective inhibition of JAK3 is a promising therapeutic strategy for RA, aiming to modulate the immune response while potentially minimizing side effects associated with broader JAK inhibition.[4][5][6] This document provides a summary of preclinical data and detailed protocols for the application of a selective JAK3 inhibitor in a collagen-induced arthritis (CIA) mouse model.

Data Presentation

The following tables summarize the in vivo efficacy and pharmacokinetic properties of representative selective JAK3 inhibitors in rodent models of rheumatoid arthritis.

Table 1: In Vivo Efficacy of Selective JAK3 Inhibitors in Rodent Models of Rheumatoid Arthritis

| Compound | Model | Species | Dose | Administration Route | Key Findings | Reference |

| RB1 | Collagen-Induced Arthritis (CIA) | Mouse | 10, 30, or 100 mg/kg | Oral | Significantly improved pathology in the joints. Decreased pro-inflammatory cytokines and JAK3/STAT phosphorylation. | [6] |

| CP-690550 | Collagen-Induced Arthritis (CIA) | Mouse | 1.5–15 mg/kg/day | Osmotic mini-pump infusion | Dose-dependently decreased disease endpoints with >90% reduction at the highest dose. ED50 of ~1.5 mg/kg/day. Reduced inflammatory cell influx and joint damage. | [1] |

| CP-690550 | Adjuvant-Induced Arthritis (AA) | Rat | 1.5–15 mg/kg/day | Osmotic mini-pump infusion | Dose-dependently decreased paw swelling. | [1] |

| Z583 | Collagen-Induced Arthritis (CIA) | Mouse | 0.3, 1, or 3 mg/kg | Oral | Alleviated CIA, with the 3 mg/kg dose showing a significant therapeutic effect. | [4] |

| XL-12 (Dual BTK/JAK3 inhibitor) | Adjuvant-Induced Arthritis (AA) | Rat | 40 mg/kg | Oral | Significantly reduced swelling, arthritis index, and cellular infiltration. | [7] |

| XL-12 (Dual BTK/JAK3 inhibitor) | Collagen-Induced Arthritis (CIA) | Mouse | 10 and 20 mg/kg | Oral | Significant reduction in paw volume and arthritis index, especially at the highest dose. | [7] |

Table 2: Pharmacokinetic Properties of a Selective JAK3 Inhibitor (RB1)

| Parameter | Value | Species | Reference |

| Bioavailability (F) | 72.52% | Not Specified | [5][6] |

| Half-life (T1/2) | 14.6 h | Not Specified | [5][6] |

| LD50 | > 2 g/kg | Not Specified | [5][6] |

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that drives the inflammatory processes in rheumatoid arthritis.[2][8][9][10] JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][3] Upon cytokine binding, JAK3 is activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[11][12] Selective JAK3 inhibitors block this signaling cascade, thereby reducing the production of pro-inflammatory mediators.[12]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[2]

Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Male DBA/1 mice (8-10 weeks old)

-

Selective JAK3 inhibitor

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Syringes and needles

Protocol:

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).

-

On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µL of the emulsion.

-

On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio) intradermally at the base of the tail.

-

-

Treatment:

-

Begin treatment with the selective JAK3 inhibitor upon the first signs of arthritis (typically around day 21-28).

-

Administer the selective JAK3 inhibitor orally once daily at the desired doses (e.g., 1, 3, 10 mg/kg).[4] A vehicle control group should be included.

-

Continue treatment for a predefined period, for example, 3 weeks.[4]

-

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood samples for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

-

Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Stain sections with hematoxylin and eosin (H&E) and Safranin O.

-

Spleens can be harvested for flow cytometric analysis of T-cell populations.

-

Conclusion

Selective inhibition of JAK3 has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis. The data from studies on compounds like RB1, CP-690550, and Z583 indicate that targeted inhibition of the JAK3 pathway can effectively reduce inflammation and joint damage.[1][4][6] The protocols outlined in this document provide a framework for the in vivo evaluation of selective JAK3 inhibitors in the CIA mouse model, a crucial step in the preclinical development of novel therapies for rheumatoid arthritis.

References

- 1. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]

- 8. conquest.health [conquest.health]

- 9. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]

- 10. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Application Notes and Protocols: Western Blot Analysis of p-JAK3 Following Jak3-IN-9 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of phosphorylated Janus kinase 3 (p-JAK3) by Western blot analysis in cell lysates following treatment with the specific inhibitor, Jak3-IN-9. This protocol is intended to guide researchers in assessing the efficacy and mechanism of action of this compound and similar compounds.

Introduction

Janus kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, particularly those involving the common gamma chain (γc). Upon cytokine binding to its receptor, JAK3 is activated through phosphorylation, leading to the downstream activation of Signal Transducers and Activators of Transcription (STATs) and other signaling molecules. This pathway is crucial for the development, proliferation, and differentiation of immune cells. Dysregulation of the JAK3 signaling pathway has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.